molecular formula C13H14N2O2S B098532 4-Amino-N-(4-methylphenyl)benzenesulfonamide CAS No. 16803-95-5

4-Amino-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B098532
CAS No.: 16803-95-5
M. Wt: 262.33 g/mol
InChI Key: QXIZWXNTAVXJNC-UHFFFAOYSA-N
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Description

4-Amino-N-(4-methylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H14N2O2S and its molecular weight is 262.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy and Singlet Oxygen Generation

The synthesis of novel zinc phthalocyanine derivatives with benzenesulfonamide groups shows promising applications in photodynamic therapy. These compounds display good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Structural and Conformational Studies

Rotational spectroscopy studies on benzenesulfonamides and its derivatives like para-toluensulfonamide and ortho-toluensulfonamide reveal detailed information on their conformations and structural influences of different substituents. Such knowledge is crucial in understanding their biochemical interactions and applications (Vigorito et al., 2022).

Antimicrobial Applications

Synthesis and characterization of sulfamethoxazole polymers from 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide reveal that small structural changes can result in higher pharmacological activity. These polymers exhibit significant antimicrobial activity, indicating their potential application in combating microbial infections (Thamizharasi, Vasantha, & Reddy, 2002).

Carbonic Anhydrase Inhibition

Compounds synthesized from 4-amino-N-(4-methylphenyl)benzenesulfonamide show strong affinity towards isozymes of carbonic anhydrase, a crucial enzyme involved in various physiological processes. These inhibitors, especially those incorporating a 4-sulfamoylphenylmethylthiourea scaffold, have potential applications in treating conditions like glaucoma due to their intraocular pressure lowering properties when administered topically (Casini et al., 2002).

Mechanism of Action

The mechanism of action of 4-Amino-N-(4-methylphenyl)benzenesulfonamide is not explicitly mentioned in the available resources. Sulfonamides are generally known to inhibit bacterial growth by interfering with the synthesis of folic acid, a nutrient required for bacterial DNA replication .

Properties

IUPAC Name

4-amino-N-(4-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-10-2-6-12(7-3-10)15-18(16,17)13-8-4-11(14)5-9-13/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIZWXNTAVXJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341293
Record name 4-Amino-N-(4-methylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16803-95-5
Record name 4-Amino-N-(4-methylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(RK1-1-30)I This compound was prepared according to the procedure for compound 12a except using 11d to obtain the required product as an off-white solid (225 mg, 99%). Mp=174-176° C. (lit 190-190.5° C., Bioorganic and Medicinal Chemistry 15(2), 1014-1021; 2007); 1H NMR (400 MHz, CDCl3) δ 7.43 (d, J=8.8 Hz, 2H), 6.96 (d, J=8.4 Hz, 2H), 6.86 (d, J=8.4 Hz, 2H), 6.52 (d, J=8.8 Hz, 2H), 6.14 (br s, 1H), 4.00 (br s, 2H), 2.20 (s, 3H).
Quantity
0 (± 1) mol
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Reaction Step One
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Yield
99%

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